molecular formula C14H17NO7S B13335508 Diethyl 2-((tosyloxy)imino)malonate

Diethyl 2-((tosyloxy)imino)malonate

Cat. No.: B13335508
M. Wt: 343.35 g/mol
InChI Key: JUQBBFPEHHIQKO-UHFFFAOYSA-N
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Biological Activity

Diethyl 2-((tosyloxy)imino)malonate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group, which enhances its electrophilic nature, making it a valuable reagent in organic synthesis. The compound’s structure can be represented as follows:

C2H5O2C(C(C6H5SO2))=NC(C2H5)O2\text{C}_2\text{H}_5\text{O}_2\text{C}(\text{C}(\text{C}_6\text{H}_5\text{SO}_2))=\text{N}-\text{C}(\text{C}_2\text{H}_5)\text{O}_2

Synthesis

The synthesis of this compound generally involves the reaction of diethyl malonate with tosylhydrazine under acidic conditions, leading to the formation of the imino derivative. This reaction pathway is notable for its efficiency and yield, often exceeding 90% under optimal conditions .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated moderate to high activity, with minimum inhibitory concentrations (MICs) ranging from 72.8 to 150 μg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus98.2
Escherichia coli86.5
Bacillus cereus72.8

Anticancer Potential

Research has also explored the anticancer potential of related compounds. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways . The exact mechanism for this compound remains to be elucidated, but its electrophilic character suggests it may interact with cellular macromolecules, potentially leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of this compound against multidrug-resistant strains of Escherichia coli. Results indicated a promising potential for this compound as an alternative therapeutic agent in treating resistant infections .
  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death .

Properties

Molecular Formula

C14H17NO7S

Molecular Weight

343.35 g/mol

IUPAC Name

diethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate

InChI

InChI=1S/C14H17NO7S/c1-4-20-13(16)12(14(17)21-5-2)15-22-23(18,19)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3

InChI Key

JUQBBFPEHHIQKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OCC

Origin of Product

United States

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